molecular formula C19H27N3O B4050318 7,8-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)quinazolin-4(3H)-one

7,8-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)quinazolin-4(3H)-one

Cat. No.: B4050318
M. Wt: 313.4 g/mol
InChI Key: UGQODMJDCKWEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H27N3O and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.215412493 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

Quinazoline derivatives have demonstrated significant potential in the field of antimalarial research. A study highlighted the synthesis and evaluation of different 6,7-dimethoxyquinazoline-2,4-diamines, identifying compounds with high antimalarial activity, marking them as promising leads for antimalarial drug development (Mizukawa et al., 2021).

Anticorrosion and Antimicrobial Properties

Research on quinazolin-4(3H)-one-based cationic surfactants has opened new avenues in the synthesis of compounds with notable physicochemical properties. These studies have shown significant anticorrosion, antibacterial, and antifungal activities, highlighting the versatility of quinazoline derivatives in various industrial and medical applications (Öztürk et al., 2020).

Antimicrobial and Antifungal Activity

The synthesis of polyhalobenzonitrile quinazolin-4(3H)-one derivatives has been explored for their antimicrobial activities. These compounds have shown significant activity against a range of bacterial and fungal strains, demonstrating their potential as potent antimicrobial agents (Shi et al., 2013).

Cardiac Stimulant Activity

A series of quinazolin-4(3H)-one derivatives has been synthesized and evaluated for their cardiac stimulant activity. These compounds have shown to significantly increase inotropic activity in animal models, indicating their potential in the development of new therapeutic agents for heart conditions (Bell et al., 1989).

Antiviral Activities

Innovative 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques have been screened for antiviral activity against various respiratory and biodefense viruses. Certain compounds exhibited potent inhibitory effects on avian influenza and other viruses, showcasing the potential of quinazoline derivatives in antiviral therapy (Selvam et al., 2007).

Properties

IUPAC Name

7,8-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-12-7-8-15-16(13(12)2)20-11-22(17(15)23)14-9-18(3,4)21-19(5,6)10-14/h7-8,11,14,21H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQODMJDCKWEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)N(C=N2)C3CC(NC(C3)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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